An In-depth Technical Guide to 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid: Properties, Synthesis, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds and functional materials.[1][2][3] The fusion of this versatile heterocycle with a cyclopropyl group and a reactive propiolic acid moiety, as seen in 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid , presents a molecule of significant interest for researchers, scientists, and drug development professionals. The cyclopropyl ring can enhance metabolic stability and binding affinity, while the propiolic acid offers a versatile handle for further chemical modifications.[4]
Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this guide adopts a predictive and inferential approach, leveraging data from its closely related methyl ester, Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate (CAS: 1354706-96-9) , and other analogous structures.[5] This document aims to provide a comprehensive technical overview, from predicted physicochemical properties and a proposed synthetic route to potential applications, thereby serving as a foundational resource for its synthesis, characterization, and exploration.
Molecular Structure and Identifiers
The core of the molecule is a 1,3,4-trisubstituted pyrazole ring. A methyl group is attached to the N1 position, a cyclopropyl group at the C3 position, and a propiolic acid side chain at the C4 position.
| Property | Value |
| IUPAC Name | 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)prop-2-ynoic acid |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Canonical SMILES | CN1N=C(C=C1C#CC(=O)O)C2CC2 |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The properties of the title compound are predicted based on its structural motifs and data from related compounds like propiolic acid and various pyrazole derivatives.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Physical State | Crystalline solid | Propiolic acid itself is a liquid that crystallizes at 9 °C, but the increased molecular weight and planarity of the pyrazole ring are expected to result in a solid state at room temperature, similar to many substituted pyrazole carboxylic acids.[6][7] |
| Melting Point | 140-160 °C | This is an educated estimate. Related pyrazole carboxylic acids often have melting points in this range. For example, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid has a defined crystal structure.[4] The final value will depend on crystal packing efficiency. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | The carboxylic acid group will impart some water solubility, but the heterocyclic core is largely nonpolar. Solubility in water is expected to be pH-dependent, increasing in basic solutions due to salt formation. |
| pKa | ~2.0 - 3.0 | The pKa of propiolic acid is approximately 1.89.[7] The electron-withdrawing nature of the pyrazole ring may slightly alter this value, but it is expected to remain a relatively strong carboxylic acid. |
Proposed Synthetic Pathway
The most logical route to obtaining the target acid is through the synthesis of its methyl ester, followed by hydrolysis. This two-step process is outlined below.
Step 1: Synthesis of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate
The synthesis of the methyl ester precursor can be achieved through a Sonogashira coupling reaction between a 4-halopyrazole and methyl propiolate.
Protocol:
-
Preparation of 4-Iodo-3-cyclopropyl-1-methyl-1H-pyrazole: This starting material can be synthesized from 3-cyclopropyl-1H-pyrazole through N-methylation followed by iodination at the C4 position.
-
Sonogashira Coupling:
-
To a solution of 4-iodo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add methyl propiolate (1.2 eq) dropwise at room temperature.[8]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl ester.
-
Step 2: Hydrolysis to 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic Acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid. Base-catalyzed hydrolysis (saponification) is generally effective for this transformation.
Protocol:
-
Saponification:
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[9][10]
-
-
Acidification and Extraction:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final propiolic acid.
-
Caption: Proposed two-step synthesis of the target propiolic acid.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the molecule's functional groups and data from analogous compounds.
¹H NMR Spectroscopy
-
~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its signal is often broad. Its chemical shift can be concentration and solvent dependent.
-
~7.5-7.8 ppm (s, 1H): Pyrazole C5-H proton. This proton is on the pyrazole ring.
-
~3.8-4.0 ppm (s, 3H): N-methyl protons (-NCH₃). The chemical shift for N-methyl groups on a pyrazole ring typically appears in this region.[11]
-
~1.5-2.0 ppm (m, 1H): Cyclopropyl C1'-H proton (methine).
-
~0.8-1.2 ppm (m, 4H): Cyclopropyl C2'-H and C3'-H protons (methylene).
¹³C NMR Spectroscopy
-
~155-160 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
~140-150 ppm: Pyrazole C3 and C5 carbons.
-
~105-115 ppm: Pyrazole C4 carbon.
-
~80-90 ppm: Acetylenic carbons (-C ≡C -).
-
~35-40 ppm: N-methyl carbon (-NC H₃).[12]
-
~5-15 ppm: Cyclopropyl carbons.
Infrared (IR) Spectroscopy
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~2100-2260 cm⁻¹: C≡C triple bond stretch. This is a characteristic band for alkynes.[13][14]
-
~1680-1710 cm⁻¹: C=O carbonyl stretch of the carboxylic acid.[15]
-
~1500-1600 cm⁻¹: C=N and C=C stretches of the pyrazole ring.
Mass Spectrometry (MS)
-
Molecular Ion (M+): Expected at m/z = 190.
-
Key Fragmentation Patterns:
Potential Applications in Research and Drug Development
The structural features of 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid make it a promising candidate for various applications, particularly in drug discovery.
-
Scaffold for Kinase Inhibitors: The pyrazole nucleus is a core component of many approved kinase inhibitors, such as Ruxolitinib.[2][18] This molecule could serve as a starting point for the development of new inhibitors.
-
Antibacterial and Antifungal Agents: Pyrazole derivatives have demonstrated a wide range of antimicrobial activities.[2] The title compound could be tested for its efficacy against various pathogens.
-
Click Chemistry and Bioconjugation: The terminal alkyne of the propiolic acid can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the straightforward conjugation of this molecule to biomolecules or other chemical entities.
-
Anti-inflammatory Agents: Many pyrazole-containing compounds, including the well-known drug Celecoxib, are potent anti-inflammatory agents.[4]
Caption: Relationship between the molecule's structure and its potential applications.
Safety and Handling Precautions
While specific toxicity data for this compound is unavailable, precautions should be based on its constituent functional groups.
-
Corrosive: Propiolic acid is corrosive.[8] The title compound should be handled as a potential skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a molecule with significant untapped potential. Although direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and exploration based on sound chemical principles and data from analogous compounds. Its unique combination of a biologically active pyrazole core, a stabilizing cyclopropyl group, and a reactive propiolic acid handle makes it a valuable building block for the development of new therapeutics and functional materials. The protocols and predicted data herein should empower researchers to confidently incorporate this promising molecule into their research endeavors.
References
-
Grokipedia. (n.d.). Methyl propiolate. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]
-
ACS Publications. (2019, January 30). Propiolic Acid in Solid Nitrogen: NIR- and UV-Induced cis → trans Isomerization and Matrix-Site-Dependent trans → cis Tunneling. The Journal of Physical Chemistry A. Retrieved from [Link]
-
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of a) the experimental infrared spectrum of the propiolic acid.... [Download Scientific Diagram]. Retrieved from [Link]
-
MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Propiolic Acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of Methyl Propionate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... Retrieved from [Link]
-
European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]
-
Pearson. (n.d.). Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. Retrieved from [Link]
-
PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Vedantu. (2024, July 1). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved from [Link]
-
PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate. Retrieved from [Link]
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16.... Retrieved from [Link]
-
PMC. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]
-
MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1354706-96-9| Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate| Ambeed [ambeed.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl propiolate â Grokipedia [grokipedia.com]
- 9. Write a mechanism for each of the following reactions: a. the unc... | Study Prep in Pearson+ [pearson.com]
- 10. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. Propiolic Acid(471-25-0) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Propionic acid(79-09-4) IR Spectrum [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
